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Introduction
AZD0095 is a potent and highly selective inhibitor of the monocarboxylate transporter 4

(MCT4), a key player in tumor metabolism and the regulation of the tumor microenvironment.[1]

[2][3][4][5] Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the

Warburg effect, which results in the production of large amounts of lactate.[2][3][6] MCT4 is

crucial for the efflux of this lactate out of cancer cells, thereby maintaining intracellular pH and

sustaining high glycolytic rates.[1][2][4] The exported lactate contributes to an acidic and

immunosuppressive tumor microenvironment.[2][3][4] By inhibiting MCT4, AZD0095 aims to

induce intracellular lactate accumulation, leading to cytotoxicity in cancer cells, and to reverse

lactate-driven immunosuppression in the tumor microenvironment.[2][3][4] This document

provides a comprehensive overview of the preclinical data on AZD0095, including its

mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action
AZD0095 selectively binds to and inhibits MCT4, preventing the transport of lactate across the

cell membrane.[1][4] This leads to a buildup of lactate within the cancer cell, causing

intracellular acidification and metabolic stress, which can ultimately trigger cell death.[1][4]

Furthermore, by reducing the concentration of lactate in the tumor microenvironment, AZD0095
is postulated to enhance the function of immune cells, such as T cells, that are suppressed by
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acidic conditions.[2][3][4] This dual mechanism of direct cytotoxicity and immune modulation

makes MCT4 inhibition an attractive therapeutic strategy in oncology.
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Figure 1: Mechanism of action of AZD0095.

In Vitro Studies
Biochemical and Cellular Potency
AZD0095 demonstrates potent and selective inhibition of MCT4 in a variety of in vitro assays.

Parameter Value
Cell Line/Assay
Condition

Reference

Cellular Activity (IC50) 1-3 nM - [2][3]

pIC50 8.9 Cellular Assay [1]

Binding Affinity (EC50) 5 nM H358 cells [1]

Selectivity over MCT1 >1000-fold - [2][3]

T Cell

Proliferation/Survival

(IC50)

> 10 µM - [2][3]

Experimental Protocols
Lactate Efflux Assay: The protocol for the lactate efflux assay is detailed in the supporting

information of Goldberg et al., J Med Chem, 2023.[4] Briefly, cells are seeded in a multi-well

plate and incubated with the test compound. The assay is initiated by replacing the culture

medium with a buffer containing a high concentration of a non-metabolizable substrate for

MCT4. The amount of lactate exported from the cells into the buffer over time is then measured

using a lactate assay kit.

Seahorse XF Glycolytic Rate Assay: The Seahorse XF assay is used to measure the real-time

metabolic activity of cells. The detailed protocol can be found in the supporting information of

Goldberg et al., J Med Chem, 2023.[4] Cells are plated in a Seahorse XF microplate. After

baseline measurements of oxygen consumption rate (OCR) and extracellular acidification rate

(ECAR), inhibitors of mitochondrial respiration are injected to force the cells to rely on
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glycolysis. The rate of glycolysis is then determined by measuring the ECAR. AZD0095 is

added to assess its effect on the glycolytic rate.
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Figure 2: General workflow for in vitro evaluation of AZD0095.

In Vivo Studies
AZD0095 has demonstrated anti-tumor efficacy in both xenograft and syngeneic mouse

models, particularly in combination with other anti-cancer agents.

Efficacy in Combination Therapy
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Cancer Model
Combination
Agent

Dosing Outcome Reference

NCI-H358

Xenograft

Cediranib

(VEGFR

inhibitor)

- Good efficacy [1]

MC-38

Syngeneic
α-PD1

AZD0095: 10

mg/kg (3x/week)

Enhanced anti-

tumor activity
[2][3]

EMT6 Syngeneic

(MCT1 knock-

out)

α-PD1 or α-

CTLA4

AZD0095: 10

mg/kg (3x/week)

Enhanced anti-

tumor activity
[2][3]

Mouse

Syngeneic

Models

α-PD1
AZD0095: 10-

100 mg/kg (BID)

Increased tumor-

infiltrating

lymphocytes and

cytotoxic T cells

[2][3]

Experimental Protocols
NCI-H358 Xenograft Study: The detailed protocol for the NCI-H358 xenograft study is available

in the supporting information of Goldberg et al., J Med Chem, 2023.[4] Nude mice are

subcutaneously implanted with NCI-H358 human lung adenocarcinoma cells. Once tumors

reach a specified size, mice are randomized into treatment groups. AZD0095 is administered

orally, and cediranib is administered as per the established protocol. Tumor volume and body

weight are monitored throughout the study.

MC-38 and EMT6 Syngeneic Studies: Protocols for syngeneic mouse models are described in

the AACR 2019 abstract by Critchlow et al.[2][3] C57BL/6 mice are subcutaneously inoculated

with MC-38 or EMT6 (MCT1 knock-out) murine cancer cells. After tumor establishment, mice

are treated with AZD0095 (oral administration) and/or checkpoint inhibitors (intraperitoneal

injection). Tumor growth is monitored, and at the end of the study, tumors may be excised for

analysis of the tumor microenvironment, including immune cell infiltration by flow cytometry.
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Figure 3: General workflow for in vivo efficacy studies of AZD0095.

Pharmacokinetics
Preclinical data suggests that AZD0095 possesses suitable pharmacokinetic properties for oral

administration.[1] The compound is described as having good solubility and permeability, with

good predicted absorption in humans at clinically relevant doses.[1] No predicted drug-drug

interaction issues have been reported.[1]
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Conclusion
AZD0095 is a promising novel oncology candidate with a unique dual mechanism of action that

targets both tumor cell metabolism and the immunosuppressive tumor microenvironment. Its

high potency and selectivity for MCT4, coupled with favorable preclinical efficacy and

pharmacokinetic properties, support its continued development as a potential cancer

therapeutic. The preclinical data, particularly the synergistic effects observed in combination

with checkpoint inhibitors and VEGFR inhibitors, highlight the potential for AZD0095 to be a

valuable component of future combination cancer therapies. Further investigation into

predictive biomarkers and patient selection strategies will be crucial for the successful clinical

translation of this innovative therapeutic approach.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10854968?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

